N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a thienyl ring, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienyl Intermediate: The starting material, 3-cyano-4,5-dimethylthiophene, can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Acylation Reaction: The thienyl intermediate undergoes an acylation reaction with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation of the acylated intermediate with an appropriate amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenoxy moiety can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers may study its efficacy, toxicity, and mechanism of action in various disease models to determine its potential as a therapeutic agent.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the inhibition or activation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)propionamide
- N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)butyramide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide may exhibit unique properties such as enhanced stability, specific reactivity, or distinct biological activity. These differences can be attributed to variations in the length and structure of the acyl chain, which can influence the compound’s overall behavior and interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study for scientists and researchers.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-8-9(2)22-15(11(8)6-18)19-14(20)7-21-13-4-3-10(16)5-12(13)17/h3-5H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZUKFVNOPVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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